molecular formula C22H30O6 B1248181 Rabdocoetsin B

Rabdocoetsin B

Cat. No. B1248181
M. Wt: 390.5 g/mol
InChI Key: IPFIJWWAKZBETI-GLMHFDSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rabdocoetsin B is a natural product found in Isodon enanderianus, Isodon coetsa, and Isodon megathyrsus with data available.

Scientific Research Applications

Potential Proteasome Inhibitor and Apoptosis Inducer in Leukemia Cells

Rabdocoetsin B, extracted from Isodon coetsa, exhibits potential as a proteasome inhibitor. It induces growth inhibition and apoptosis in t(8;21) leukemia cells. Studies show that Rabdocoetsin B activates caspase-3 and cleaves poly ADP-ribose polymerase (PARP), contributing to apoptosis in leukemia cells (Feng et al., 2009).

Cytotoxic Properties

Rabdocoetsin B, along with other diterpenoids like rabdocoetsins C and D from Isodon megathyrsus, has demonstrated significant cytotoxic activity. This property may be beneficial for developing cancer therapeutics (Sun et al., 1994).

Effects on Root Growth and Development

Studies on Lactuca sativa L. (lettuce) seedlings revealed that Rabdosin B, a compound similar to Rabdocoetsin B, influences root growth and development. It exhibits a biphasic effect on root growth and a strong inhibitory effect on root hair development. This suggests its potential application in studying plant growth and development (Ding et al., 2010).

Lung Cancer Treatment Potential

Rabdocoetsin B has been found to induce down-regulation of CIP2A and inactivation of the Akt pathway in lung cancer cells. Its natural compound nature, extracted from Rabdosia coetsa, presents a promising avenue for lung cancer drug development (Ma et al., 2011).

Cytotoxicity Against K562 Cells

Rabdocoetsin B, isolated from Isodon enanderianus, showed significant inhibitory activities against K562 cells, a human tumor cell line. This suggests its potential use in the development of anti-tumor agents (Xiang et al., 2003).

properties

Product Name

Rabdocoetsin B

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

[(1R,2S,5S,8R,9S,11R,15S,18R)-9,18-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate

InChI

InChI=1S/C22H30O6/c1-11-13-5-6-14-20-10-27-21(26,22(14,17(11)24)18(13)25)9-15(20)19(3,4)8-7-16(20)28-12(2)23/h13-16,18,25-26H,1,5-10H2,2-4H3/t13-,14-,15+,16-,18+,20-,21-,22-/m0/s1

InChI Key

IPFIJWWAKZBETI-GLMHFDSUSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@@](C2)([C@]45[C@H]3CC[C@H]([C@H]4O)C(=C)C5=O)O)(C)C

Canonical SMILES

CC(=O)OC1CCC(C2C13COC(C2)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C

synonyms

Rabd-B cpd
rabdocoetsin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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